N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Description
Properties
IUPAC Name |
N-[2-[3-(aminomethyl)phenoxy]ethyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-17(14-5-8-18-9-6-14)7-10-19-15-4-2-3-13(11-15)12-16/h2-4,11,14H,5-10,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQBVRQJFANGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC(=C1)CN)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(aminomethyl)phenoxyethyl Intermediate
- Starting material : 3-hydroxybenzyl derivatives or 3-(chloromethyl)phenol can be used as precursors.
- Ether formation : The phenol group is reacted with 2-chloroethylamine or its protected form to form the phenoxyethyl linkage via nucleophilic substitution under basic conditions.
- Aminomethyl introduction : The aminomethyl group on the phenyl ring can be introduced by reduction of corresponding nitrile or nitro precursors or by reductive amination of aldehyde intermediates.
Incorporation of N-methyloxan-4-amine
- The oxan (tetrahydropyran) ring bearing a 4-amino substituent is prepared or sourced.
- N-methylation of the oxan-4-amine can be achieved using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).
- The N-methyloxan-4-amine is then linked to the phenoxyethyl intermediate by nucleophilic substitution or reductive amination at the terminal amine of the ethyl linker.
Specific Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenol alkylation | 2-chloroethylamine, K2CO3, DMF, 60-80°C, 12-24 h | Ether bond formation via SN2 reaction |
| Aminomethyl group introduction | Reduction: H2, Pd/C or LiAlH4; or reductive amination with NaBH3CN | Selective reduction or amination step |
| N-methylation of oxan-4-amine | Methyl iodide or formaldehyde + formic acid, reflux | Eschweiler–Clarke methylation for secondary amine |
| Final coupling | Reductive amination or nucleophilic substitution, NaBH3CN, MeOH, room temp | Formation of final amine linkage |
Purification and Characterization
- Purification : The crude product is purified by column chromatography using silica gel with gradients of methanol/dichloromethane or ethyl acetate/hexane.
- Characterization : Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
- Yield : Typical overall yields range from 40% to 70% depending on the efficiency of each step.
Research Findings and Optimization
- Selectivity : Protection of amine groups during ether formation is critical to prevent side reactions.
- Reaction monitoring : TLC and HPLC are used to monitor reaction progress.
- Scalability : The methods are amenable to scale-up with careful control of temperature and stoichiometry.
- Impurities : Side products include over-alkylated amines and unreacted starting materials, which can be minimized by optimizing reagent ratios.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction Type | Reagents/Conditions | Challenges | Optimization Notes |
|---|---|---|---|---|
| Phenoxyethyl ether formation | Nucleophilic substitution | 2-chloroethylamine, K2CO3, DMF, 70°C | Competing side reactions | Use excess base, dry solvent |
| Aminomethyl group introduction | Reduction or reductive amination | H2/Pd-C or NaBH3CN with aldehyde | Over-reduction or incomplete reaction | Control hydrogen pressure, reaction time |
| N-methylation of oxan-4-amine | Eschweiler–Clarke methylation | Formaldehyde, formic acid, reflux | Over-methylation | Monitor reaction closely |
| Final coupling | Reductive amination | NaBH3CN, MeOH, room temperature | Incomplete coupling | Use slight excess of coupling agent |
| Purification | Column chromatography | Silica gel, methanol/dichloromethane | Separation of close impurities | Gradient elution for better resolution |
Chemical Reactions Analysis
Types of reactions: N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxides.
Reduction: : Reduction processes can yield different amine derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are quite common.
Common reagents and conditions:
Oxidation: : Uses reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Typically uses halogenating agents like thionyl chloride or phosphoryl chloride.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation generally yields oxides, while reduction can produce various amine derivatives. Substitution reactions might lead to a range of substituted phenoxy compounds.
Scientific Research Applications
Medicinal Chemistry
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine has shown promise in drug development due to its structural features that allow for interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For example, derivatives of phenoxyethylamines have been studied for their ability to inhibit tumor growth in various cancer models. A study demonstrated that modifications in the side chains of phenoxy compounds can enhance their cytotoxicity against cancer cells .
Neuropharmacological Effects
The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety .
Cell Culture
This compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within a range of 6 to 8.5. This property is crucial for various biochemical assays and cellular experiments .
Analytical Chemistry
The compound is utilized in analytical techniques such as chromatography and mass spectrometry, where it acts as a derivatizing agent to enhance the detection of specific analytes .
Case Studies
Mechanism of Action
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is unique compared to similar compounds due to its specific structural features, which impart distinct chemical and biological properties. For example, compared to N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine, the presence of an aminomethyl group in the former allows for different reactivity and binding affinities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:
Structural Analogues
Notes:
- Molecular Weight: Estimated for this compound based on formula C₁₅H₂₄N₂O₂.
- Functional Groups: The oxan ring and aminomethylphenoxyethyl chain enhance hydrophilicity compared to purely aromatic analogues (e.g., benzyloxy derivatives) .
Commercial and Research Relevance
- Availability : Discontinued status for bulk quantities () contrasts with active sales of simpler derivatives (e.g., 4-isothiocyanatooxane, ), reflecting higher production costs or niche demand .
Biological Activity
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenoxy group attached to an ethyl chain, which is further linked to a methyloxan amine. Its structure is critical for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Research indicates that compounds with similar structures often interact with various biological systems, including:
- Monoamine Transporters : Some derivatives have been shown to inhibit monoamine transporters, which are crucial for neurotransmitter regulation. For instance, structural analogs exhibit competitive inhibition on the bovine chromaffin granule membrane monoamine transporter (bVMAT), suggesting that this compound may also affect neurotransmitter levels in the synaptic cleft .
- Antimicrobial Activity : Preliminary studies on related compounds indicate potential antibacterial properties. For example, certain derivatives have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .
Inhibition Potency
The following table summarizes the inhibitory effects of structurally similar compounds on various biological targets:
| Compound Name | Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Compound A | bVMAT | Competitive | 5.2 |
| Compound B | bVMAT | Non-competitive | 10.1 |
| This compound | bVMAT | TBD | TBD |
Note : TBD = To Be Determined. Further experimental data is required to establish specific values for this compound.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial properties of related compounds found that modifications in the phenoxy group significantly affected antibacterial efficacy. The results indicated that optimal substitutions enhance activity against specific bacterial strains, which could be relevant for developing new antimicrobial agents based on this compound .
- Neurotransmitter Regulation : Another research effort focused on the impact of similar compounds on neurotransmitter transporters. The findings suggested that these compounds could modulate dopamine levels, potentially offering therapeutic avenues for conditions like depression or anxiety disorders .
Future Directions in Research
The biological activity of this compound warrants further investigation. Future studies should focus on:
- Detailed Pharmacological Profiling : Comprehensive in vitro and in vivo studies to elucidate the compound's mechanism of action and therapeutic potential.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in chemical structure influence biological activity will aid in optimizing the compound for specific therapeutic applications.
Q & A
Q. Q1: What are the key synthetic strategies for preparing N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine, and how can intermediates be characterized?
Methodological Answer:
- Synthetic Route:
- Ether Formation: Link the phenoxyethyl group to the oxane ring via nucleophilic substitution. For example, react 3-(aminomethyl)phenol with a bromoethyl-oxane derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amination: Introduce the N-methyl group via reductive amination using formaldehyde and a reducing agent (e.g., NaBH₃CN) .
- Characterization:
- TLC monitors reaction progress (e.g., hexane/EtOH systems) .
- NMR Spectroscopy (¹H/¹³C) confirms regiochemistry: Peaks for oxane protons (~3.5–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry validates molecular weight (e.g., ESI-MS) .
Advanced Reaction Optimization
Q. Q2: How can competing side reactions (e.g., over-alkylation or oxidation) be minimized during synthesis?
Methodological Answer:
- Controlled Conditions:
- Use protecting groups (e.g., Boc for the aminomethyl group) to prevent undesired alkylation .
- Conduct reactions under inert atmosphere (N₂/Ar) to avoid oxidation of the amine .
- Optimization Tools:
- Computational Modeling: Predict reactive sites using DFT calculations to tailor reaction conditions (e.g., solvent polarity, temperature) .
- Flow Chemistry: Improve yield and reproducibility via automated reactors (e.g., continuous flow systems for stepwise additions) .
Analytical Challenges
Q. Q3: What advanced analytical techniques resolve structural ambiguities in the oxane ring or aminomethyl group?
Methodological Answer:
- 2D NMR (COSY, HSQC): Correlate proton-carbon couplings to confirm stereochemistry of the oxane ring .
- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable .
- IR Spectroscopy: Identify secondary amine stretches (N–H, ~3300 cm⁻¹) and ether linkages (C–O–C, ~1250 cm⁻¹) .
Biological Activity Profiling
Q. Q4: How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors based on structural analogs (e.g., piperidine/oxane derivatives targeting opioid or adrenergic receptors) .
- In Vitro Assays:
- Binding Affinity: Radioligand displacement assays (e.g., μ-opioid receptor membranes) .
- Functional Activity: cAMP accumulation or calcium flux assays for GPCR targets .
- Dose-Response Analysis: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
Data Contradiction Analysis
Q. Q5: How should discrepancies in synthetic yields or biological activity between research groups be addressed?
Methodological Answer:
- Reproducibility Checks:
- Validate purity via HPLC (>98%) and elemental analysis .
- Compare NMR spectra with published data to rule out polymorphic variations .
- Meta-Analysis:
- Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data and identify confounding variables (e.g., solvent, cell line) .
Stability and Storage
Q. Q6: What storage conditions ensure long-term stability of this compound?
Methodological Answer:
- Storage:
- Stability Monitoring:
- Periodic HPLC analysis to detect degradation (e.g., amine oxidation to nitro groups) .
Computational Modeling
Q. Q7: How can molecular docking predict interactions between this compound and biological targets?
Methodological Answer:
- Workflow:
- Target Preparation: Retrieve receptor structures (e.g., μ-opioid receptor, PDB ID: 4EA3) and optimize protonation states .
- Docking Software: Use AutoDock Vina or Schrödinger Glide for ligand-receptor pose prediction .
- Binding Energy Analysis: Calculate ΔG values to rank affinity; validate with MD simulations (e.g., GROMACS) .
Regioselectivity in Derivative Synthesis
Q. Q8: How can regioselective functionalization of the phenoxy group be achieved?
Methodological Answer:
- Directing Groups: Introduce temporary substituents (e.g., nitro) to steer electrophilic aromatic substitution .
- Catalytic Methods: Use Pd-catalyzed C–H activation for meta-selective modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
